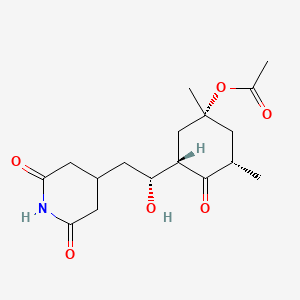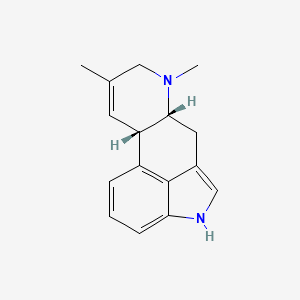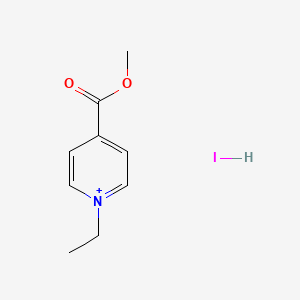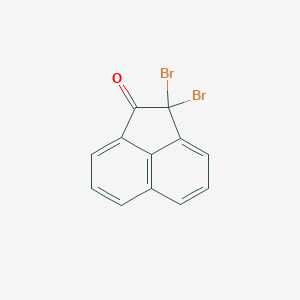
2,2-Dibromoacenaphthylen-1(2h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 128359 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in biological and chemical research, particularly in the study of neural stem cells and their differentiation.
Vorbereitungsmethoden
The synthesis of NSC 128359 involves several steps, starting with the preparation of the necessary precursors. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions, such as condensation, cyclization, and functional group modifications. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction parameters to achieve higher efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
NSC 128359 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NSC 128359 can lead to the formation of corresponding oxides, while reduction can yield reduced derivatives .
Wissenschaftliche Forschungsanwendungen
NSC 128359 has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies. In biology, NSC 128359 is employed in the differentiation and culture of neural stem cells, providing insights into neural development and potential therapeutic applications for neurodegenerative diseases. In medicine, this compound is investigated for its potential use in drug development and as a tool for understanding disease pathways. Industrial applications include its use in the production of specialized chemicals and materials .
Wirkmechanismus
The mechanism of action of NSC 128359 involves its interaction with specific molecular targets and pathways. This compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, NSC 128359 may inhibit or activate certain signaling pathways, resulting in altered gene expression and cellular behavior. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Vergleich Mit ähnlichen Verbindungen
NSC 128359 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include NSC 125531, NSC 94945, NSC 60339, and NSC 228155. These compounds share some structural similarities but differ in their specific chemical properties and biological activities.
Eigenschaften
CAS-Nummer |
2008-76-6 |
|---|---|
Molekularformel |
C12H6Br2O |
Molekulargewicht |
325.98 g/mol |
IUPAC-Name |
2,2-dibromoacenaphthylen-1-one |
InChI |
InChI=1S/C12H6Br2O/c13-12(14)9-6-2-4-7-3-1-5-8(10(7)9)11(12)15/h1-6H |
InChI-Schlüssel |
SETLCWZOTOAKNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C(=O)C(C3=CC=C2)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


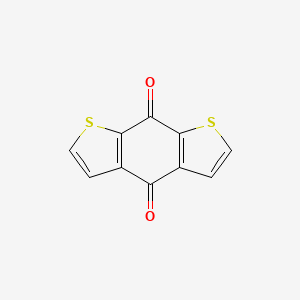
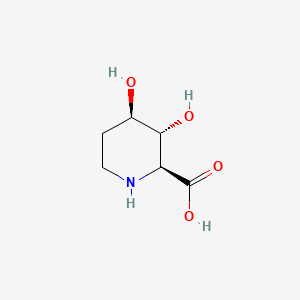



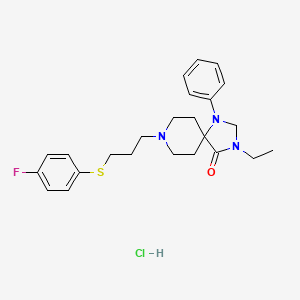
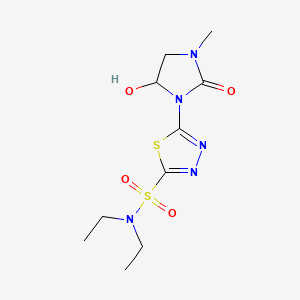
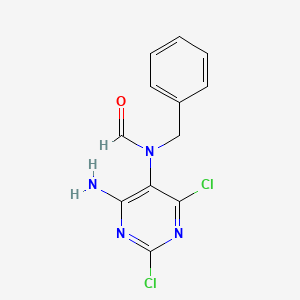


![1,3-thiazol-5-ylmethyl N-[(2S,3R)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B12809094.png)
